molecular formula C15H16N2O4 B6662341 2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid

2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid

Cat. No.: B6662341
M. Wt: 288.30 g/mol
InChI Key: ZOYLOCAVJARGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is a complex organic compound featuring an oxazole ring, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The phenyl and butanoic acid groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and butanoic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazole derivatives with different functional groups.

Scientific Research Applications

2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in nucleophilic and electrophilic reactions, influencing the compound’s biological activity . The phenyl and butanoic acid groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid is unique due to its specific combination of an oxazole ring, phenyl group, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-15(14(19)20,11-7-5-4-6-8-11)17-13(18)12-10(2)21-9-16-12/h4-9H,3H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYLOCAVJARGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=C(OC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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